molecular formula C25H26ClN5O2 B2943206 3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877616-26-7

3-(4-chlorobenzyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No. B2943206
CAS RN: 877616-26-7
M. Wt: 463.97
InChI Key: GRAVTUOSEYCUMO-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. It contains a pyrimidine ring fused to an imidazole ring. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .

Scientific Research Applications

Synthesis and Structural Development

One research application involves the synthesis of structurally related compounds. For example, a study by Hesek & Rybár (1994) explores the synthesis of 6-Phenyl-1,3-dimethyl-2,4-dioxo-1,2,3,4,8,9-hexahydro-[1,3,5]-thiadiazepino-[3,2-f]-purine, derived from similar compounds, indicating an interest in developing new structural variations of purine-based compounds (Hesek & Rybár, 1994).

Neurodegenerative Disease Research

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, which share structural similarities, have been studied for their potential in treating neurodegenerative diseases. Brunschweiger et al. (2014) identified these compounds as dual-target-directed adenosine receptor antagonists with potential for symptomatic and disease-modifying treatment (Brunschweiger et al., 2014).

Psychotropic Activity Studies

Chłoń-Rzepa et al. (2013) investigated 8-aminoalkyl derivatives of purine-2,6-dione with psychotropic activity. These compounds are structurally related and showed potential as ligands for serotonin receptors with antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).

Multi-Target Drug Development

Koch et al. (2013) explored the development of 1,3-dialkyl-substituted tetrahydropyrimido[1,2-f]purinediones, focusing on compounds with potential as multi-target drugs for neurodegenerative diseases, demonstrating the interest in such compounds for therapeutic applications (Koch et al., 2013).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many biologically active purine derivatives act by mimicking the natural purines adenine and guanine in cells .

Future Directions

The study and development of purine derivatives is a vibrant field, given the importance of purines in biological systems. This compound, with its unique substitutions, could be of interest in various areas, including medicinal chemistry and drug discovery .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN5O2/c1-17-14-29(13-12-18-6-4-3-5-7-18)24-27-22-21(30(24)15-17)23(32)31(25(33)28(22)2)16-19-8-10-20(26)11-9-19/h3-11,17H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRAVTUOSEYCUMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=C(C=C4)Cl)CCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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